(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-21-15-5-3-4-6-16(15)25-18(21)20-17(22)11-12-26(23,24)14-9-7-13(19)8-10-14/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMDOALTHNNSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a sulfonamide group, which is known for its biological activity. The molecular formula is with a molecular weight of 392.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d]thiazole ring is known to exhibit significant affinity for enzymes and receptors, potentially leading to modulation of biochemical pathways involved in cell proliferation and apoptosis .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, certain benzo[d]thiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
Antimicrobial Activity
Compounds containing thiazole rings often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited .
Case Studies and Research Findings
- In vitro Studies :
- Mechanistic Insights :
- Synergistic Effects :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| Anticancer Activity | Inhibitory effects observed |
| Antimicrobial Activity | Preliminary evidence available |
| Mechanism | Induction of apoptosis |
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Formula : C15H16N2O2S
Molecular Weight : 292.36 g/mol
The synthesis typically involves the condensation of 3-ethylbenzo[d]thiazole with a sulfonamide derivative under specific conditions. This process can be optimized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
The compound exhibits notable biological activities, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety demonstrate significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) data for this compound against various pathogens is summarized below:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 100 | E. coli, S. aureus |
| 7g | 200 | P. aeruginosa |
| 7e | 200 | S. cerevisiae |
These results suggest that the compound is effective against common bacterial pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide has been evaluated in several studies. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF7). A case study demonstrated significant inhibition of cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| K562 | 20 | Cell cycle arrest |
The mechanism of action is primarily attributed to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Studies : A study focused on the synthesis and evaluation of various benzo[d]thiazole derivatives found that compounds similar to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the significance of this structural motif in drug development .
- Anticancer Studies : Another research effort examined the effects of this compound on human breast adenocarcinoma cells and reported promising results in reducing cell viability through apoptosis induction. The findings suggest that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The 4-fluorophenylsulfonyl moiety participates in nucleophilic substitutions. Key observations from related sulfonamides include:
| Reaction Type | Conditions | Products/Yields | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 12 h | Sulfonic acid derivative | |
| Aminolysis | Ethylenediamine, DCM, RT, 6 h | Sulfonamide-linked amine |
The electron-withdrawing fluorine substituent enhances the sulfonyl group’s electrophilicity, facilitating nucleophilic attack at the sulfur center .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl ring undergoes EAS at meta positions due to fluorine’s ortho/para-directing effects. Example reactions:
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-4-fluorophenyl | 62% |
| Br₂/FeBr₃ | RT, 1 h | 3-Bromo-4-fluorophenyl | 58% |
These reactions retain the sulfonyl-propanamide-thiazole backbone while modifying the aryl group .
Redox Reactions
The imine (C=N) and sulfonyl groups participate in redox processes:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) converts the imine to a secondary amine, disrupting conjugation with the thiazole ring .
-
Oxidation : Strong oxidizers (e.g., KMnO₄, acidic conditions) cleave the thiazole ring to form sulfonic acids and amide fragments .
Complexation and Coordination Chemistry
The thiazole nitrogen and sulfonyl oxygen act as Lewis bases. Reported complexes include:
| Metal Ion | Ligand Sites | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) | Thiazole N, Sulfonyl O | 8.2 | |
| Fe(III) | Propanamide O, Thiazole N | 6.7 |
These complexes are characterized by UV-Vis and ESR spectroscopy .
Stability Under Hydrolytic Conditions
The compound degrades in acidic/basic media:
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 4.2 h | 3-((4-Fluorophenyl)sulfonyl)propanoic acid, Ethylamine |
| pH 10.0 (NaOH) | 1.8 h | Thiazole-2-carboxylic acid, Sulfonate salts |
Degradation pathways involve cleavage of the amide bond (acid-catalyzed) and sulfonyl-oxygen scission (base-catalyzed) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Cis-Trans Isomerization : The (E)-configured imine converts to (Z)-form with a quantum yield of 0.32 .
-
Sulfonyl Group Rearrangement : Forms sulfinic acid derivatives via radical intermediates.
Biological Alkylation Reactions
In vitro studies of related compounds show:
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
Key Differences :
- The target compound’s 3-ethylbenzo[d]thiazole contrasts with 743442-07-1’s 6-methyl substitution , which may alter steric effects and solubility.
- ’s compound uses a diazenyl-thiazole core, which may confer distinct photophysical properties compared to the target’s sulfonyl-propanamide chain .
Propanamide Derivatives with Sulfonyl/Sulfanyl Groups
Key Insights :
Fluorophenyl-Substituted Compounds
Comparative Analysis :
- The dual fluorophenyl groups in may enhance lipophilicity compared to the target’s single fluorophenyl sulfonyl moiety, affecting membrane permeability .
- ’s dibenzothiadiazocin-thiazole hybrid introduces a polycyclic system, which could increase rigidity and π-stacking interactions absent in the target .
- Palladium catalysis () vs. lead-mediated reduction () highlights divergent strategies for fluorophenyl incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
